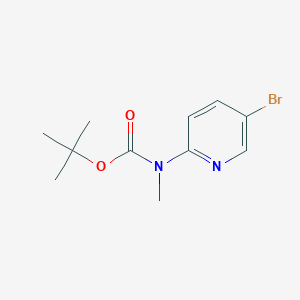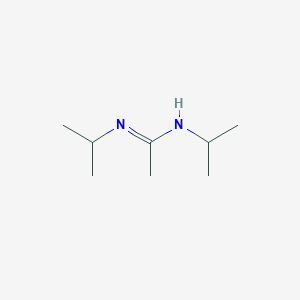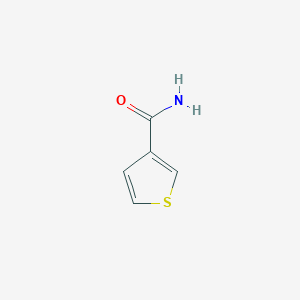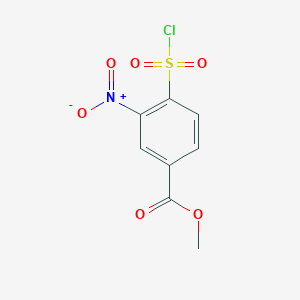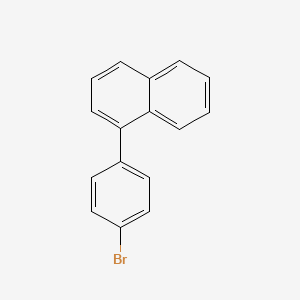![molecular formula C12H7BrO4 B1338731 4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) CAS No. 88051-30-3](/img/structure/B1338731.png)
4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bromonaphthoquinones, which are key intermediates for the synthesis of the 3C protease inhibitor thysanone, has been explored through the addition of silyloxydienes to dibromo-benzoquinone. Specifically, the addition of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene to 2,6-dibromo-1,4-benzoquinone resulted in a mixture of products, with the desired naphthoquinone being predominant when benzene was used as a solvent. Further chemical modifications, such as benzylation and methylation, were employed to obtain various bromonaphthoquinones. The synthesis route was adjusted when direct methods failed, as seen in the preparation of bromonaphthoquinone 6d from naphthol followed by bromination and oxidation .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, has been analyzed using NMR and X-ray diffraction. These studies revealed that the molecules adopt a chair conformation with equatorial orientation of the substituents. Computational simulations, including DFT calculations, supported the experimental findings and provided insights into the conformational energy and optimal conformation of the aryl group .
Chemical Reactions Analysis
In the realm of brominated compounds, the reactivity of bromophenols has been investigated. Bromination of bis(3,4-dimethoxyphenyl)methanone yielded a series of brominated products under varying conditions. Subsequent reduction and demethylation reactions led to the synthesis of a natural product, 5,5'-methylene bis(3,4-dibrombenzene-1,2-diol), and its derivatives. These bromophenols were then tested for their antioxidant properties, demonstrating significant radical scavenging and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated dioxanes and bromophenols have been characterized through various techniques. The antioxidant properties of bromophenols were particularly notable, with in vitro assays indicating that these compounds possess effective antioxidant power, comparable to synthetic standard antioxidants. The studies suggest that the bromination of phenolic compounds can enhance their antioxidant capacity, which is an important consideration for the development of new pharmaceuticals and nutraceuticals .
科学的研究の応用
Synthesis and Pharmaceutical Applications
A study on the fabrication and DFT calculation of two iron (III) chelates for potential applications as anti-COVID-19 and pharmaceutical drug candidates was highlighted. These compounds, synthesized from reactions involving bromophenol derivatives, were characterized and tested against various microbial strains and cancer cell lines, showcasing significant antimicrobial and anticancer activities. Additionally, their potential as antioxidants was evaluated, suggesting their broader applicability in medicinal chemistry (El-Lateef et al., 2022).
Organic Synthesis and Material Chemistry
Research on the synthesis of 4,5-Dimethylene-1,2-dioxane and derived Diels-Alder adducts discussed the production of specific dioxane derivatives through debromination and further chemical reactions, indicating the compound's role in organic synthesis pathways (Atasoy & Karaböcek, 1992).
Antimicrobial and Antioxidant Properties
Another study focused on the isolation and identification of new antibacterial compounds from Bacillus pumilus, indicating the ongoing search for novel compounds with potential antibacterial properties. While the specific role of 4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) was not detailed, the exploration of structurally complex molecules for antimicrobial use is relevant (Chu et al., 2019).
特性
IUPAC Name |
2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO4/c13-6-3-9-10-7(14-4-16-9)1-2-8-11(10)12(6)17-5-15-8/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYFWDZJHOTNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C3C(=CC(=C4C3=C(C=C2)OCO4)Br)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516357 |
Source


|
| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) | |
CAS RN |
88051-30-3 |
Source


|
| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



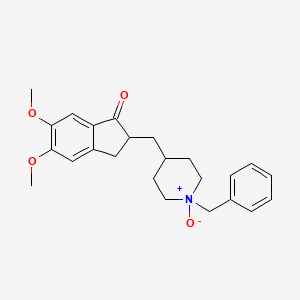
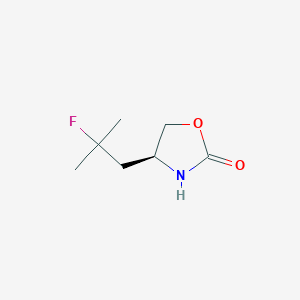
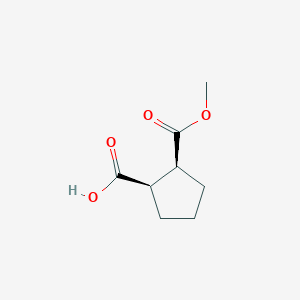
![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)
![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)
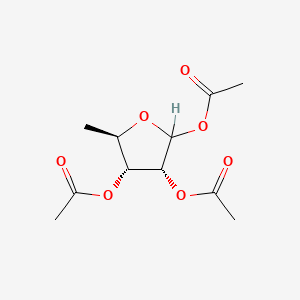
![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)
